![molecular formula C18H22ClN5O B4460078 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4460078.png)
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Overview
Description
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been the focus of scientific research in recent years. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders. In
Mechanism of Action
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine exerts its effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, such as the NF-κB and AKT pathways, which are essential for cell survival and proliferation. By blocking these pathways, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a favorable pharmacological profile, with good bioavailability and pharmacokinetics. It is well-tolerated in animal models and has shown minimal toxicity. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a favorable safety profile in clinical trials, with few adverse effects reported.
Advantages and Limitations for Lab Experiments
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, there are also some limitations to its use. 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine may not be effective in all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the tumor. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine may have off-target effects that could lead to unwanted side effects.
Future Directions
There are several future directions for research on 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. One area of focus is the development of combination therapies that can enhance the efficacy of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in the treatment of cancer and autoimmune disorders. Another area of research is the identification of biomarkers that can predict response to 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. This could help to identify patients who are most likely to benefit from treatment and could improve patient outcomes. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in clinical settings.
Scientific Research Applications
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including lymphoma and leukemia, by targeting key signaling pathways involved in cell proliferation and survival. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by modulating the immune response.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIDUKVAXWGVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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